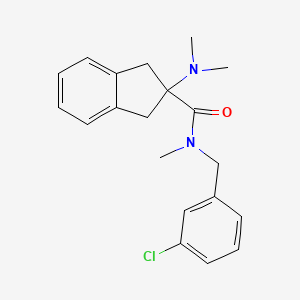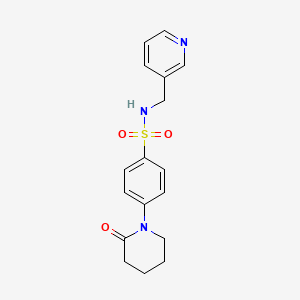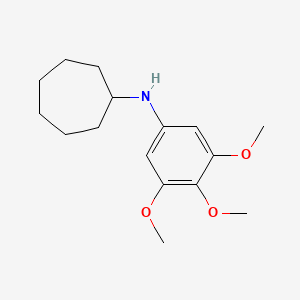
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is mainly located in the peripheral and central nervous system. SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and addiction.
Mechanism of Action
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide acts as a highly selective agonist for the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition leads to a decrease in pain transmission and a reduction in the rewarding effects of opioids.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to increase the release of anti-inflammatory cytokines. It has also been shown to increase the release of endogenous opioids, such as enkephalins and endorphins. Additionally, N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, one limitation of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide is its relatively low potency compared to other opioid agonists. This can make it more difficult to achieve the desired effects in some experimental settings.
Future Directions
There are a number of potential future directions for research on N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide. One area of interest is in the development of more potent and selective delta-opioid receptor agonists. Additionally, there is interest in exploring the potential therapeutic applications of N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in other areas, such as anxiety disorders and depression. Finally, there is interest in exploring the potential of N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide as a tool for studying the delta-opioid receptor and its signaling pathways in greater detail.
Synthesis Methods
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2-indanecarboxylic acid followed by the addition of dimethylamine and methyl iodide. Another method involves the reaction of 3-chlorobenzyl chloride with 2-indanone followed by the addition of dimethylamine and methyl iodide.
Scientific Research Applications
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. It has also been shown to have potential anti-addictive effects, particularly in the context of opioid addiction. N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to reduce the rewarding effects of opioids and to decrease the severity of withdrawal symptoms.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)20(12-16-8-4-5-9-17(16)13-20)19(24)23(3)14-15-7-6-10-18(21)11-15/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGQJFABPLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N(C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)


![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)